5-chloro-1H-indazole-3-carbaldehyde
Overview
Description
5-chloro-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-chloro-1H-indazole-3-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, it's used in the formation of triazolo(thiadiazepino)indoles, a new heterocyclic system, by reacting with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols (Vikrishchuk et al., 2019). Also, it's involved in creating 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, notable for their potential biological activity (Vikrishchuk et al., 2020).
Methodology Enhancement
This compound is crucial in developing new methodologies for chemical synthesis. A method involving its ring opening in acidic conditions followed by diazotization and cyclization provides a cost-effective, simple, and quick approach suitable for industrial production (Gong Ping, 2012).
Structural Analysis and Molecular Interactions
The compound plays a significant role in structural chemistry. For instance, the molecular structure of this compound has been studied using X-ray diffraction, offering insights into its intermolecular interactions and crystal packing (Morzyk-Ociepa et al., 2021).
Heterocyclic Synthesis
This compound is an important intermediate in heterocyclic synthesis. It's used to create novel heterocyclic systems, which are otherwise challenging to obtain, highlighting its significance in organic synthesis and medicinal chemistry (Gouda et al., 2016).
Antimicrobial Agent Synthesis
The compound is instrumental in synthesizing potential antimicrobial agents. For example, it's used in the Vilsmeier–Haack reaction approach to produce 1,2,3-triazolyl pyrazole derivatives, showing broad-spectrum antimicrobial activities and good anti-oxidant activities (Bhat et al., 2016).
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 5-chloro-1H-indazole-3-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles with better biological activities .
Mechanism of Action
Target of Action
5-Chloro-1H-indazole-3-carbaldehyde is a derivative of the indazole family . Indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Mode of Action
It is known that indazole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This property makes them efficient chemical precursors for generating biologically active structures .
Biochemical Pathways
Indazole derivatives are known to be involved in the synthesis of various heterocyclic derivatives .
Pharmacokinetics
It is known that the compound is stable under normal conditions .
Result of Action
Indazole derivatives have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Cellular Effects
Some indazole derivatives have been reported to inhibit cell growth , suggesting that 5-chloro-1H-indazole-3-carbaldehyde may have similar effects
Molecular Mechanism
Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound
Properties
IUPAC Name |
5-chloro-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELXOTYHCBYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622089 | |
Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-84-2 | |
Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.